N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications
Quinoline and Isoquinoline Derivatives in Scientific Research
Biodegradation and Environmental Impact : Studies on quinoline compounds, such as the acceleration of quinoline biodegradation through endogenous electron donors, highlight the environmental aspect of these compounds. These findings suggest potential applications in environmental remediation and the development of strategies to mitigate pollution caused by quinoline derivatives (Bai et al., 2015).
Chemical Synthesis and Characterization : Research on the synthesis and characterization of quinoxaline derivatives, such as the study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives, contributes to the understanding of their chemical properties and potential applications in various fields, including materials science and pharmacology (Yang et al., 2003).
Biological and Pharmacological Activities : The exploration of quinoline derivatives as neuroprotectants for cerebral ischemia underscores the potential medical applications of these compounds. Studies like the one on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) demonstrate the therapeutic potential of quinoline derivatives in treating neurological conditions (Sheardown et al., 1990).
Gene Expression and Cancer Research : Investigations into the differential gene expression of NAD(P)H:quinone oxidoreductase in human hepatocellular and biliary tissue provide valuable insights into the role of quinoline derivatives in carcinogenesis and potential therapeutic approaches (Strassburg et al., 2002).
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-12(2)7-8-20-18(24)19(25)21-15-10-13-4-3-9-22-16(23)6-5-14(11-15)17(13)22/h10-12H,3-9H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPDZLUEKXEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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